Estrone 3-sulfate
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Overview
Description
Estrone 3-sulfate, also known as estra-1,3,5(10)-trien-17-one 3-sulfate, is a naturally occurring estrane steroid and a derivative of estrone. It is an estrogen conjugate or ester, specifically the C3 sulfate ester of estrone. This compound is biologically inactive but can be converted into estrone, an active estrogen, by the enzyme steroid sulfatase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Estrone 3-sulfate can be synthesized through the sulfation of estrone. The reaction typically involves the use of sulfur trioxide-pyridine complex or chlorosulfonic acid as the sulfating agents. The reaction is carried out in an organic solvent such as pyridine or dichloromethane at low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound involves the sulfation of estrone using sulfur trioxide or sulfuric acid in the presence of a suitable solvent. The reaction conditions are optimized to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: Estrone 3-sulfate undergoes various chemical reactions, including hydrolysis, reduction, and conjugation.
Common Reagents and Conditions:
Hydrolysis: this compound can be hydrolyzed to estrone using acid or enzymatic catalysis.
Conjugation: this compound can undergo conjugation reactions with glucuronic acid or other sulfate groups to form more complex conjugates.
Major Products Formed:
Hydrolysis: Estrone
Reduction: Estradiol 3-sulfate
Conjugation: Various conjugated estrogens
Scientific Research Applications
Estrone 3-sulfate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a standard compound in analytical chemistry for the quantification of estrogens in environmental and biological samples .
Biology:
- Studied for its role in the endocrine system and its conversion to active estrogens in various tissues .
Medicine:
- Investigated for its potential use in hormone replacement therapy and the treatment of estrogen-related disorders .
Industry:
Mechanism of Action
Estrone 3-sulfate is biologically inactive but can be converted to estrone by the enzyme steroid sulfatase. Estrone can then be further converted to estradiol, a potent estrogen, by the enzyme 17β-hydroxysteroid dehydrogenase. Estradiol binds to estrogen receptors in target cells, leading to the activation of gene transcription and the production of proteins that mediate the physiological effects of estrogens .
Comparison with Similar Compounds
- Estradiol 3-sulfate
- Estriol 3-sulfate
- Estrone glucuronide
Properties
Molecular Formula |
C18H21O5S- |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] sulfate |
InChI |
InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3,5,10,14-16H,2,4,6-9H2,1H3,(H,20,21,22)/p-1/t14-,15-,16+,18+/m1/s1 |
InChI Key |
JKKFKPJIXZFSSB-CBZIJGRNSA-M |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OS(=O)(=O)[O-] |
Origin of Product |
United States |
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